
Ethyl 3-bromo-4-hydroxybenzoate
Overview
Description
Ethyl 3-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Mode of Action
It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a related compound, is known to be involved in several catabolic pathways in certain bacteria .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 3-bromo-4-hydroxybenzoate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by factors such as pH and the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with reductive dehalogenase enzymes, which facilitate the reductive dehalogenation of this compound, converting it into 4-hydroxybenzoate . This interaction is crucial for the degradation of halogenated aromatic compounds in the environment.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the catabolism of 4-hydroxybenzoate by competitively binding to specific enzymes, thereby impacting the metabolic pathways within the cell . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound undergoes reductive dehalogenation, where it binds to reductive dehalogenase enzymes, leading to the removal of the bromine atom and the formation of 4-hydroxybenzoate . This process is facilitated by specific amino acid residues within the enzyme’s active site, which stabilize the transition state and promote the dehalogenation reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of specific metabolic pathways and prolonged oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with reductive dehalogenase enzymes. The compound undergoes reductive dehalogenation to form 4-hydroxybenzoate, which can then enter various catabolic pathways . This process is essential for the biodegradation of halogenated aromatic compounds and the maintenance of metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with reductive dehalogenase enzymes and other metabolic proteins . This localization is crucial for its biochemical activity and its role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-hydroxybenzoate can be synthesized through the bromination of ethyl 4-hydroxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid glacial. The reaction is carried out in a halogenated alkane solvent and/or an ether solvent at temperatures ranging from -10 to 50°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves careful control of reaction conditions to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Esterification: The hydroxyl group can participate in esterification reactions to form different esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Typically involves alcohols and acid catalysts.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Esterification: Various esters of this compound.
Scientific Research Applications
Ethyl 3-bromo-4-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
- Ethyl 4-bromo-3-hydroxybenzoate
- Ethyl 3-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
Comparison: Ethyl 3-bromo-4-hydroxybenzoate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 3-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRBHNFKLKRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406526 | |
| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-58-9 | |
| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
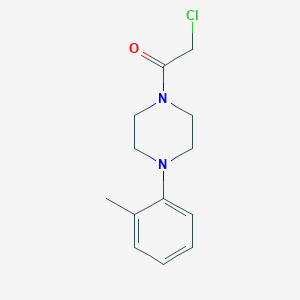
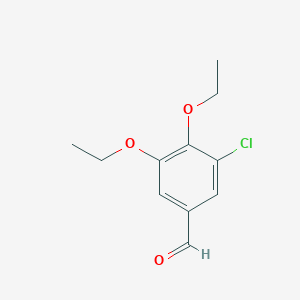
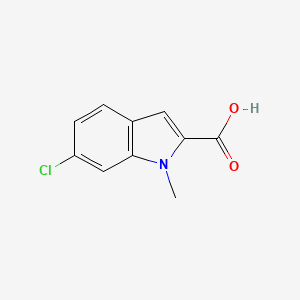

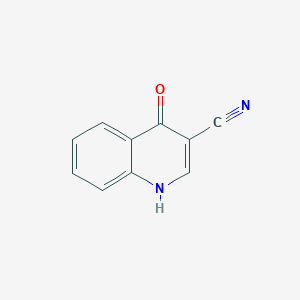

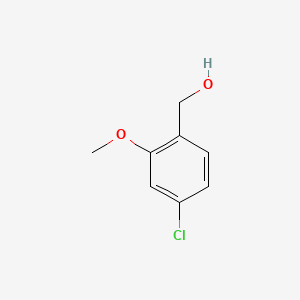
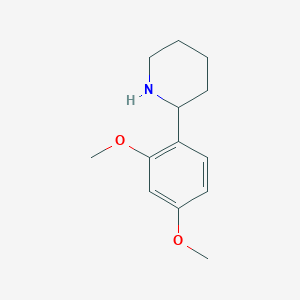

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
